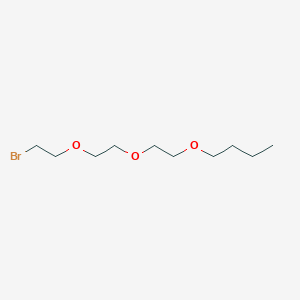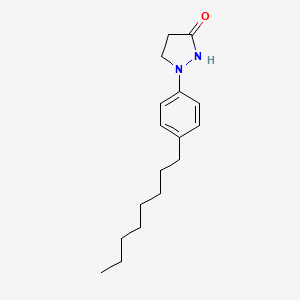
1-(2-(2-(2-Bromoethoxy)ethoxy)ethoxy)butane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2-(2-(2-Bromoethoxy)ethoxy)ethoxy)butane is an organic compound with the molecular formula C8H17BrO3. It is a colorless to pale yellow liquid that is not miscible in water but soluble in organic solvents such as alcohols and ethers. This compound is used in various chemical reactions and has applications in different scientific fields.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
1-(2-(2-(2-Bromoethoxy)ethoxy)ethoxy)butane can be synthesized through the reaction of 1-bromo-2-(2-(2-bromoethoxy)ethoxy)ethane with butanol in the presence of a base such as sodium hydroxide. The reaction typically occurs under reflux conditions, and the product is purified through distillation or recrystallization.
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale reactions using continuous flow reactors. The reactants are fed into the reactor, and the product is continuously removed and purified. This method ensures high yield and purity of the compound.
Análisis De Reacciones Químicas
Types of Reactions
1-(2-(2-(2-Bromoethoxy)ethoxy)ethoxy)butane undergoes various chemical reactions, including:
Nucleophilic substitution: The bromine atom can be replaced by other nucleophiles such as hydroxide, cyanide, or amines.
Elimination reactions: Under strong basic conditions, the compound can undergo elimination to form alkenes.
Oxidation: The compound can be oxidized to form corresponding alcohols or carboxylic acids.
Common Reagents and Conditions
Nucleophilic substitution: Sodium hydroxide, potassium cyanide, or primary amines in polar aprotic solvents like dimethyl sulfoxide (DMSO).
Elimination reactions: Potassium tert-butoxide in tert-butanol.
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Major Products
Nucleophilic substitution: Corresponding ethers, nitriles, or amines.
Elimination reactions: Alkenes.
Oxidation: Alcohols or carboxylic acids.
Aplicaciones Científicas De Investigación
1-(2-(2-(2-Bromoethoxy)ethoxy)ethoxy)butane has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Employed in the modification of biomolecules for studying biological processes.
Medicine: Utilized in the development of pharmaceutical intermediates and active pharmaceutical ingredients.
Industry: Applied in the production of surfactants, emulsifiers, and other specialty chemicals.
Mecanismo De Acción
The mechanism of action of 1-(2-(2-(2-Bromoethoxy)ethoxy)ethoxy)butane involves its ability to undergo nucleophilic substitution reactions. The bromine atom acts as a leaving group, allowing nucleophiles to attack the carbon atom and form new bonds. This property makes it a versatile reagent in organic synthesis.
Comparación Con Compuestos Similares
Similar Compounds
- 1-Bromo-2-(2-methoxyethoxy)ethane
- 1-(2-Bromoethoxy)-2-ethoxyethane
- 1-Bromo-3,6-dioxaheptane
Uniqueness
1-(2-(2-(2-Bromoethoxy)ethoxy)ethoxy)butane is unique due to its extended ethoxy chain, which provides additional flexibility and reactivity compared to shorter-chain analogs. This makes it particularly useful in applications requiring longer chain lengths and specific reactivity patterns.
Propiedades
Número CAS |
64773-81-5 |
|---|---|
Fórmula molecular |
C10H21BrO3 |
Peso molecular |
269.18 g/mol |
Nombre IUPAC |
1-[2-[2-(2-bromoethoxy)ethoxy]ethoxy]butane |
InChI |
InChI=1S/C10H21BrO3/c1-2-3-5-12-7-9-14-10-8-13-6-4-11/h2-10H2,1H3 |
Clave InChI |
ZTYFAIPAMOBNBC-UHFFFAOYSA-N |
SMILES canónico |
CCCCOCCOCCOCCBr |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![3-Isoxazolecarboxamide, 5-[[(4-chlorophenyl)thio]methyl]-N-hydroxy-](/img/structure/B12921027.png)



![3-Nitro-N-octylimidazo[1,2-B]pyridazin-6-amine](/img/structure/B12921042.png)



![9-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-2,2-dimethyl-1,3-dihydropurin-6-one](/img/structure/B12921074.png)

![2,3-Diphenylimidazo[1,2-C]quinazoline](/img/structure/B12921083.png)

